4-(5-Chloro-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
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Overview
Description
4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a chromenone structure, which is further substituted with chlorine and methyl groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-chlorosalicylaldehyde, which is then reacted with chloroacetone in the presence of potassium carbonate to form 1-(5-chloro-1-benzofuran-2-yl) ethanone . This intermediate is then subjected to further reactions, such as Claisen-Schmidt condensation with appropriate aromatic aldehydes, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine
- 1-(5-chloro-1-benzofuran-2-yl) ethanone
- 5-chloro-2-acetyl benzofuran
Uniqueness
4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is unique due to its fused benzofuran-chromenone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H13ClO3 |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |
InChI |
InChI=1S/C19H13ClO3/c1-10-5-14-15(9-19(21)23-17(14)6-11(10)2)18-8-12-7-13(20)3-4-16(12)22-18/h3-9H,1-2H3 |
InChI Key |
ZHDIASHKXOJEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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